(2-Aminoethyl)phosphonic acid
Overview
Description
(2-Aminoethyl)phosphonic acid (AEP) is a compound that has garnered interest due to its structural similarity to naturally occurring phosphates and its role as a bio-isosteric phosphorus analogue of amino acids. Its resistance to hydrolysis by enzymes that cleave phosphate groups makes it particularly useful in various applications, including metabolic regulation and drug development against metabolic disorders . AEP and its derivatives, such as aminophosphonates, are known for their ability to form complexes with transition metals, which is significant in the context of their biological and chemical properties .
Synthesis Analysis
The synthesis of AEP and related aminophosphonic acids has been a focus of research due to their biological significance. Efficient synthetic methods, especially those that are stereoselective, have been developed to prepare these compounds. For instance, the synthesis of DL-(1-Amino-2-propenyl)phosphonic acid, an analogue of AEP, involves oxidation, sulfoxide elimination, and deprotection steps . Additionally, the synthesis of various aminophosphonates has been achieved using multicomponent protocols in polyethylene glycol without the need for additional solvents or catalysts . The preparation of deuterium- and carbon-13-labelled AEP derivatives has also been reported, which are useful in biosynthetic studies .
Molecular Structure Analysis
The molecular structure of AEP and its analogues is characterized by the presence of the N-C-P scaffold, where the phosphonic acid group replaces the carboxylic group of amino acids. This change in structure results in a tetrahedral geometry around the phosphorus atom, which is believed to resemble the high-energy transition state of ester and amide bond hydrolyses, making these compounds effective enzyme inhibitors .
Chemical Reactions Analysis
AEP and its derivatives participate in various chemical reactions, particularly in the formation of complexes with transition metals. These complexes have been studied for their stoichiometries and stability constants, revealing that aminophosphonic acids coordinate similarly to aminocarboxylic acids, forming chelate complexes . The reactivity of AEP derivatives also includes their role as inhibitors of enzymes such as alanine racemase and D-alanine:D-alanine ligase, which are involved in bacterial cell-wall biosynthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of AEP and its derivatives are influenced by the phosphonate moiety. The phosphonate group is more acidic and has a larger atomic radius compared to the carboxylate group, which affects the basicity, charge, and size of the molecule. These properties contribute to the biological activity of aminophosphonates, as they can be recognized by enzymes or receptors as false substrates or inhibitors. The phosphonate group's strong chelating properties also enable the formation of complexes with metal ions, which is significant in both biological and chemical contexts .
Scientific Research Applications
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Biological Role and Environmental Impact
- Field : Environmental Biology
- Application : (2-Aminoethyl)phosphonic acid is a type of abundant and ubiquitous naturally occurring phosphonate used as sources of phosphorus by many prokaryotic lineages . It’s involved in the global phosphorus cycle and in oceanic methane production .
- Method : These studies are driven by the use of 31P NMR and by a clever combination of genomics and innovative chemistry by using the method of selective labeling of metabolites .
- Results : The studies revealed unusual and interesting chemistry of these compounds .
-
Nanoparticle Functionalization
- Field : Nanotechnology
- Application : The surface of gold nanoparticles (Au NPs) were functionalized with 2-aminoethylphosphonic acid that exhibited calcium affinity which enabled targeted delivery of Au NPs to calcified tissue .
- Method : The exact method of functionalization is not specified in the source .
- Results : The functionalization enabled targeted delivery of Au NPs to calcified tissue .
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Growth Medium for Marine Bacteria
- Field : Marine Microbiology
- Application : 2-Aminoethylphosphonic acid was used as a growth medium for the marine bacterium Roseovarius nubinhibens ISM .
- Method : The exact method of application is not specified in the source .
- Results : The results or outcomes of this application are not specified in the source .
-
Polymer Synthesis
- Field : Polymer Chemistry
- Application : Novel phosphonic acid-functionalized poly (amido amine) (PAA) macromers are synthesized through aza-Michael addition of 2-Aminoethyl phosphonic acid .
- Method : The method involves aza-Michael addition of 2-Aminoethyl phosphonic acid onto N,N’-methylene bis (acrylamide) to control the amount of phosphonic acid functionality .
- Results : The results or outcomes of this application are not specified in the source .
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Herbicide Metabolite
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Immobilized Metal Affinity Chromatography
- Field : Biochemistry
- Application : (Aminomethyl)phosphonic acid was used to develop a novel kind of immobilized metal affinity chromatography column based on organic-inorganic hybrid silica monolith .
- Method : The exact method of application is not specified in the source .
- Results : The results or outcomes of this application are not specified in the source .
-
Herbicide Metabolite
-
Immobilized Metal Affinity Chromatography
- Field : Biochemistry
- Application : (Aminomethyl)phosphonic acid was used to develop a novel kind of immobilized metal affinity chromatography column based on organic-inorganic hybrid silica monolith .
- Method : The exact method of application is not specified in the source .
- Results : The results or outcomes of this application are not specified in the source .
Safety And Hazards
“(2-Aminoethyl)phosphonic acid” may cause respiratory irritation, skin irritation, and serious eye irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection . In case of contact with skin or eyes, it’s advised to wash with plenty of soap and water .
properties
IUPAC Name |
2-aminoethylphosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8NO3P/c3-1-2-7(4,5)6/h1-3H2,(H2,4,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQVDJLLNRSOCEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CP(=O)(O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8NO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10174362 | |
Record name | Aminoethylphosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10174362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Ciliatine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011747 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
(2-Aminoethyl)phosphonic acid | |
CAS RN |
2041-14-7 | |
Record name | (2-Aminoethyl)phosphonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2041-14-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aminoethylphosphonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002041147 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2-Aminoethyl)phosphonic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133837 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Aminoethylphosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10174362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-aminoethyl)phosphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.404 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-AMINOETHYLPHOSPHONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AH00YJQ334 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Ciliatine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011747 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.